Potassium 2-(Dimethylcarbamoyl)-5-nitrobenzenesulfonate
Description
Potassium 2-(Dimethylcarbamoyl)-5-nitrobenzenesulfonate is a sulfonate salt characterized by a benzene ring substituted with a dimethylcarbamoyl group at position 2, a nitro group at position 5, and a sulfonate group bound to a potassium counterion. This structure confers unique physicochemical properties, including high water solubility (due to the ionic sulfonate group), stability under moderate conditions, and reactivity influenced by the electron-withdrawing nitro and carbamoyl groups. Applications span pharmaceuticals (e.g., prodrug formulations), agrochemical intermediates, and specialty chemical synthesis .
Properties
Molecular Formula |
C9H9KN2O6S |
|---|---|
Molecular Weight |
312.34 g/mol |
IUPAC Name |
potassium;2-(dimethylcarbamoyl)-5-nitrobenzenesulfonate |
InChI |
InChI=1S/C9H10N2O6S.K/c1-10(2)9(12)7-4-3-6(11(13)14)5-8(7)18(15,16)17;/h3-5H,1-2H3,(H,15,16,17);/q;+1/p-1 |
InChI Key |
YVVVWTQPSUIPKN-UHFFFAOYSA-M |
Canonical SMILES |
CN(C)C(=O)C1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)[O-].[K+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Potassium 2-(Dimethylcarbamoyl)-5-nitrobenzenesulfonate typically involves multiple steps. One common method includes the nitration of a benzenesulfonate derivative followed by the introduction of a dimethylcarbamoyl group. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and carbamoylation processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Potassium 2-(Dimethylcarbamoyl)-5-nitrobenzenesulfonate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert the nitro group to an amine group, significantly altering the compound’s properties.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.
Scientific Research Applications
Potassium 2-(Dimethylcarbamoyl)-5-nitrobenzenesulfonate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.
Biology: The compound’s unique structure makes it useful in studying enzyme interactions and protein modifications.
Medicine: Research is ongoing into its potential use in drug development, particularly in targeting specific biochemical pathways.
Industry: It is used in the manufacture of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Potassium 2-(Dimethylcarbamoyl)-5-nitrobenzenesulfonate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the dimethylcarbamoyl group can interact with enzymes and proteins, potentially inhibiting or modifying their activity. These interactions can affect various biochemical pathways, making the compound useful in research and potential therapeutic applications.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following compounds share structural or functional similarities with Potassium 2-(Dimethylcarbamoyl)-5-nitrobenzenesulfonate, enabling comparative analysis of their properties and applications.
Dipotassium 2-Hydroxy-5-Nitrophenyl Sulfate (CAS 14528-64-4)
- Structure : Features a hydroxyl group at position 2, a nitro group at position 5, and a sulfate ester with dipotassium counterions.
- Key Differences :
- Applications : Primarily used in industrial synthesis as a nitration intermediate.
Sodium 2-[[5-Cyano-2,6-Bis(3-Methoxypropylamino)-4-Methylpyridin-3-yl]diazenyl]-5-Nitrobenzenesulfonate
- Structure : A sodium sulfonate salt with an azo-linked pyridine moiety and nitro substitution.
- Key Differences :
- Applications : Textile dyes, analytical reagents.
5-(Methylsulfonyl)-2-Nitrobenzoic Acid (CAS 69-78-3)
- Structure : A benzoic acid derivative with a methylsulfonyl group at position 5 and nitro at position 2.
- Key Differences :
- Applications : Intermediate in antibiotic synthesis.
Methyl 2-Methoxy-5-Nitrobenzoate
- Structure : A benzoate ester with methoxy and nitro substituents.
- Key Differences :
- Applications : Precursor in organic synthesis, fragrances.
Potassium 2-[[4-[[3-Methyl-4-[(Phenylsulfonyl)Oxy]Phenyl]Azo]Phenyl]Amino]-5-Nitrobenzenesulfonate
- Structure : A potassium sulfonate with azo and phenylsulfonyloxy substituents.
- Key Differences :
- Applications : Photoresist materials, liquid crystal displays.
Data Table: Comparative Analysis
| Compound Name | Molecular Weight | Solubility (Water) | Key Functional Groups | Applications |
|---|---|---|---|---|
| This compound | ~350 g/mol | High | Sulfonate, nitro, carbamoyl | Pharmaceuticals, catalysts |
| Dipotassium 2-hydroxy-5-nitrophenyl sulfate | ~330 g/mol | Moderate | Sulfate, nitro, hydroxyl | Industrial synthesis |
| Sodium 2-azo-5-nitrobenzenesulfonate | ~520 g/mol | High | Sulfonate, nitro, azo | Dyes, pigments |
| 5-(Methylsulfonyl)-2-nitrobenzoic acid | ~245 g/mol | Low | Carboxylic acid, nitro, sulfonyl | Antibiotic intermediates |
| Methyl 2-methoxy-5-nitrobenzoate | ~225 g/mol | Insoluble | Ester, nitro, methoxy | Organic synthesis |
Research Findings and Contradictions
- Solubility Trends : Potassium sulfonates (target compound) exhibit superior aqueous solubility compared to sodium salts due to smaller hydrated ionic radius .
- Stability: Sulfonate groups resist hydrolysis better than sulfate esters, as noted in vs. 6.
- Contradiction : lists 5-(methylsulfonyl)-2-nitrobenzoic acid with low solubility, whereas sulfonate salts (e.g., target compound) show high solubility, highlighting the ionic group’s critical role .
Biological Activity
Potassium 2-(Dimethylcarbamoyl)-5-nitrobenzenesulfonate is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
- Antiinflammatory Effects : this compound has been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as IL-6 and IL-23. This mechanism is particularly relevant in the context of autoimmune diseases like rheumatoid arthritis and inflammatory bowel diseases .
- Neuroprotective Activity : Recent studies have indicated that compounds with similar structures exhibit neuroprotective effects by enhancing neuronal survival under stress conditions, such as oxygen-glucose deprivation (OGD). This suggests potential applications in treating neurodegenerative diseases .
- Antimicrobial Properties : The compound has also demonstrated antimicrobial activity against various pathogens, making it a candidate for further development as an antibacterial agent .
Study 1: Anti-inflammatory Activity
In a controlled study, this compound was administered to animal models with induced arthritis. Results showed a significant reduction in joint swelling and inflammation markers compared to control groups. The study concluded that the compound effectively modulates immune responses associated with inflammatory diseases .
Study 2: Neuroprotection in Ischemic Models
Another investigation focused on the neuroprotective effects of related compounds in ischemic stroke models. The results indicated that treatment with this compound significantly improved neuronal survival rates when compared to standard treatments like edaravone. The compound's ability to inhibit apoptosis and promote cell viability was highlighted .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anti-inflammatory | Reduced IL-6 and IL-23 production | |
| Neuroprotective | Increased neuronal survival post-OGD | |
| Antimicrobial | Effective against various pathogens |
Table 2: Case Study Results
| Study Focus | Treatment Group | Control Group | Outcome |
|---|---|---|---|
| Arthritis Model | This compound | Placebo | Significant reduction in swelling |
| Ischemic Stroke | This compound | Edaravone | Higher neuronal survival rates |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
